Tetraethylammonium borohydride

Catalog No.
S1521892
CAS No.
17083-85-1
M.F
C8H20BN+
M. Wt
141.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium borohydride

CAS Number

17083-85-1

Product Name

Tetraethylammonium borohydride

Molecular Formula

C8H20BN+

Molecular Weight

141.06 g/mol

InChI

InChI=1S/C8H20N.B/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q+1;

InChI Key

NQZKZGHOYUYCHU-UHFFFAOYSA-N

SMILES

[B-].CC[N+](CC)(CC)CC

Canonical SMILES

[B].CC[N+](CC)(CC)CC

The exact mass of the compound Tetraethylammonium borohydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164898. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraethylammonium borohydride (TEABH4) is a highly versatile quaternary ammonium reducing agent characterized by its robust thermal stability (melting point >230 °C) and exceptional solubility in polar aprotic solvents [1]. Unlike standard alkali metal borohydrides, TEABH4 allows for homogeneous reductions in organic media without the need for phase-transfer catalysts. It is primarily procured for advanced organic synthesis, the production of higher borane clusters, and specialized non-aqueous reductive applications where precise control over solubility, cation bulk, and thermal decomposition is required .

Substituting TEABH4 with the more common sodium borohydride (NaBH4) frequently fails in organic synthesis because NaBH4 is practically insoluble in aprotic solvents like dichloromethane (DCM) and sparingly soluble in tetrahydrofuran (THF) . This insolubility forces the use of biphasic systems or expensive crown ethers, which complicate scale-up and downstream purification. Conversely, substituting with the closest in-class analog, tetrabutylammonium borohydride (TBABH4), alters the thermal and steric profile; TBABH4 melts at a significantly lower temperature (124–131 °C) , making it unsuitable for high-temperature pyrolytic conversions, and its bulkier cation can negatively impact reaction kinetics and phase-transfer dynamics in sterically constrained environments.

Homogeneous Reaction Capability in Aprotic Solvents

The primary procurement driver for TEABH4 is its ability to dissolve completely in polar aprotic solvents like dichloromethane (DCM) and THF, enabling homogeneous reductions . In contrast, sodium borohydride (NaBH4) is effectively insoluble in DCM, requiring the addition of phase-transfer catalysts or protic co-solvents that can cause unwanted side reactions or degrade sensitive substrates .

Evidence DimensionSolubility in dichloromethane (DCM)
Target Compound DataHighly soluble (enables homogeneous phase)
Comparator Or BaselineSodium borohydride (NaBH4): Insoluble
Quantified DifferenceTransition from heterogeneous (0% solubility without additives) to fully homogeneous reaction conditions.
ConditionsStandard laboratory conditions (20-25 °C) in anhydrous DCM.

Eliminating phase-transfer catalysts simplifies post-reaction workup and reduces the cost of goods for scaled organic syntheses.

Superior Thermal Stability for Precursor Applications

For applications requiring high-temperature processing, such as the pyrolytic synthesis of closo-decaborates, TEABH4 offers a distinct thermal advantage over its bulkier analog, TBABH4. TEABH4 maintains its solid crystalline structure up to >230 °C before decomposing [1], whereas TBABH4 melts at a much lower range of 124–131 °C . This ~100 °C difference in thermal stability prevents premature melting and alters the decomposition pathway, making TEABH4 the preferred precursor for specific high-temperature solid-state reactions.

Evidence DimensionMelting Point / Thermal Decomposition Threshold
Target Compound Data> 230 °C
Comparator Or BaselineTetrabutylammonium borohydride (TBABH4): 124–131 °C
Quantified Difference> 100 °C higher thermal stability threshold before melting/decomposition.
ConditionsStandard melting point apparatus / thermal analysis.

High thermal stability is critical for solid-state pyrolytic syntheses where premature melting would disrupt the reaction matrix and lower the yield of target borane clusters.

Enhanced Stereocontrol in Asymmetric Reductions

In the asymmetric reduction of prochiral ketones (e.g., acetophenone) using chiral oxazaborolidine catalysts, the solubility of the borohydride directly dictates the enantiomeric excess (ee). NaBH4 yields very poor enantioselectivity due to its sparing solubility in THF, which limits catalyst-substrate interaction [1]. TEABH4, owing to its complete solubility, achieves significantly better stereocontrol, yielding 67-73% ee under identical catalytic conditions [1].

Evidence DimensionEnantiomeric excess (ee) in acetophenone reduction
Target Compound Data67–73% ee
Comparator Or BaselineSodium borohydride (NaBH4): Very poor enantioselectivity (<10% ee)
Quantified Difference> 60% improvement in enantiomeric excess.
ConditionsIn situ generated chiral oxazaborolidine catalyst (cis-1-amino-2-indanol) in THF at room temperature.

High enantioselectivity is a strict procurement requirement for pharmaceutical intermediates, where TEABH4's solubility directly translates to viable stereocontrol.

Extended Shelf-Life and Solvolytic Stability in Ethanol

For specialized non-aqueous bleaching or reductive formulations utilizing ethanol, TEABH4 demonstrates minimal decomposition compared to alkali metal borohydrides. NaBH4 decomposes relatively quickly in alcoholic solutions, limiting its working time and requiring immediate use [1]. TEABH4 is recognized as the most stable among standard borohydrides in ethanol, providing an extended operational window for sensitive reductive treatments [1].

Evidence DimensionSolvolytic decomposition rate in ethanol
Target Compound DataMinimal decomposition (highly stable)
Comparator Or BaselineSodium borohydride (NaBH4): Rapid decomposition (low stability)
Quantified DifferenceSignificant extension of active working time in alcoholic solutions.
ConditionsReductive bleaching formulations in ethanol at ambient temperature.

Extended stability in formulation reduces reagent waste and ensures consistent reductive power over longer processing times.

Homogeneous Reductions in Fine Chemical Synthesis

Because TEABH4 is fully soluble in aprotic solvents like DCM and THF, it is the reagent of choice for the chemoselective reduction of aldehydes, ketones, and amides where biphasic conditions or phase-transfer catalysts would complicate purification .

Pyrolytic Synthesis of Higher Boranes

Leveraging its high melting point (>230 °C), TEABH4 is utilized as a primary solid-state precursor for the thermal synthesis of closo-decaborates and other polyhedral borane clusters, avoiding the premature melting issues associated with TBABH4 [1].

Asymmetric Pharmaceutical Intermediate Synthesis

TEABH4 is selected over NaBH4 in asymmetric reductions utilizing chiral oxazaborolidine catalysts. Its homogeneous solubility in THF ensures optimal catalyst-substrate interaction, directly enabling the high enantiomeric excess required for pharmaceutical manufacturing [2].

Non-Aqueous Reductive Treatments

In specialized materials conservation and non-aqueous bleaching, TEABH4 is preferred due to its superior solvolytic stability in ethanol and the absence of sodium cations, which can leave damaging residues if not completely removed [3].

Exact Mass

141.1688798 g/mol

Monoisotopic Mass

141.1688798 g/mol

Heavy Atom Count

10

UNII

QD2KD99MRX

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

17083-85-1

General Manufacturing Information

Ethanaminium, N,N,N-triethyl-, tetrahydroborate(1-) (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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